N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound featuring a piperidine ring, a thiophene sulfonyl group, and a carbamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the thiophene ring, often using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Carbamoyl Phenyl Group: The final step involves the coupling of the carbamoyl phenyl group to the piperidine ring, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: Unique due to its specific combination of functional groups.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Thiophene Sulfonyl Compounds: Compounds with thiophene sulfonyl groups but different core structures.
Uniqueness
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of a piperidine ring, thiophene sulfonyl group, and carbamoyl phenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O4S2 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O4S2/c1-14(2)21-20(25)16-8-3-4-9-17(16)22-19(24)15-7-5-11-23(13-15)29(26,27)18-10-6-12-28-18/h3-4,6,8-10,12,14-15H,5,7,11,13H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
WMZQPQPGXLORAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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